

# Technical Support Center: Vosilasarm-Induced Liver Enzyme Elevation in Animal Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vosilasarm**

Cat. No.: **B611295**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **Vosilasarm** (RAD-140) in animal models. The information is tailored to address specific issues that may be encountered during preclinical experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is the reported incidence and nature of liver enzyme elevation with **Vosilasarm** in preclinical animal models?

**A1:** In a key preclinical study involving cynomolgus monkeys, administration of **Vosilasarm** at doses of 0.01, 0.1, and 1.0 mg/kg/day for 28 days resulted in minimal elevation of liver enzymes.<sup>[1]</sup> It was noted that no elevation greater than two-fold of the baseline levels was observed for liver enzymes.<sup>[1]</sup> In contrast, preliminary clinical studies in humans with metastatic breast cancer have shown higher rates of elevated liver enzymes, including aspartate aminotransferase (AST) and alanine aminotransferase (ALT).<sup>[2]</sup>

**Q2:** What is the proposed mechanism of **Vosilasarm**-induced liver enzyme elevation?

**A2:** The precise mechanism is not fully elucidated, but it is believed to be related to its function as a selective androgen receptor modulator (SARM). The leading hypothesis suggests that, similar to some anabolic-androgenic steroids, **Vosilasarm**'s interaction with androgen receptors in the liver may lead to a dysregulation of bile acid transport.<sup>[3]</sup> This can result in cholestasis, a condition where bile flow from the liver is reduced or blocked, leading to the

accumulation of bile acids and subsequent liver cell injury.[\[4\]](#)[\[5\]](#) The molecular mechanism may involve the androgen receptor's influence on the expression or function of key bile transporters like the Bile Salt Export Pump (BSEP).[\[3\]](#)

**Q3:** Are there specific animal models that are more susceptible to **Vosilasarm**-induced liver effects?

**A3:** Currently, detailed comparative data on the susceptibility of different animal models are limited. The most cited preclinical safety data is from studies in cynomolgus monkeys and rats. [\[6\]](#)[\[7\]](#) While monkeys showed minimal liver enzyme elevations, it is crucial to monitor liver function in any animal model used for **Vosilasarm** research. The choice of species for toxicology studies should be justified based on similarities in metabolic profiles and androgen receptor physiology to humans.

**Q4:** What are the typical clinical signs of liver injury to monitor in animals treated with **Vosilasarm**?

**A4:** Beyond serum biochemistry, researchers should monitor for clinical signs such as jaundice (yellowing of the skin, eyes, and mucous membranes), changes in urine or feces color, abdominal swelling, lethargy, and loss of appetite. Regular cage-side observations are a critical component of preclinical toxicology studies.

## Troubleshooting Guide

| Observed Issue                                                                            | Potential Cause(s)                                                                                                                      | Recommended Action(s)                                                                                                                                                                                                                             |
|-------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Greater than two-fold elevation in ALT/AST levels in a single animal.                     | - Idiosyncratic reaction. - Dosing error. - Pre-existing subclinical liver condition.                                                   | - Immediately re-test the animal to confirm the finding. - Review dosing records and procedures for accuracy. - Consider removing the animal from the study and performing a necropsy with histopathological analysis of the liver.               |
| Consistent, dose-dependent elevation in liver enzymes across a treatment group.           | - Vosilasarm-induced hepatotoxicity at the tested dose levels.                                                                          | - Reduce the dose in subsequent cohorts to establish a no-observed-adverse-effect level (NOAEL). - Increase the frequency of liver function monitoring. - Collect liver tissue for histopathology and biomarker analysis at the end of the study. |
| Elevated bilirubin and alkaline phosphatase (ALP) with minimal or mild ALT/AST elevation. | - Suggests a cholestatic pattern of liver injury.                                                                                       | - Analyze serum bile acids to confirm cholestasis. - Perform histopathological examination of the liver, focusing on bile ducts and canaliculi. - Investigate the expression of bile acid transporters (e.g., BSEP) in liver tissue.              |
| No significant elevation in liver enzymes, but other signs of toxicity are present.       | - The observed toxicity may not be liver-related. - Liver injury may be occurring without significant enzyme leakage (e.g., steatosis). | - Broaden the scope of toxicological assessment to include other organs. - Conduct a thorough histopathological examination of the liver and other tissues.                                                                                       |

## Quantitative Data Summary

The following table summarizes the reported effects of **Vosilasarm** on liver enzymes in cynomolgus monkeys.

| Dose Level<br>(mg/kg/day) | Duration of<br>Treatment | Observed Change in<br>Liver Enzymes<br>(ALT/AST) | Reference           |
|---------------------------|--------------------------|--------------------------------------------------|---------------------|
| 0.01                      | 28 days                  | < 2-fold increase from<br>baseline               | <a href="#">[1]</a> |
| 0.1                       | 28 days                  | < 2-fold increase from<br>baseline               | <a href="#">[1]</a> |
| 1.0                       | 28 days                  | < 2-fold increase from<br>baseline               | <a href="#">[1]</a> |

## Experimental Protocols

### Protocol: Assessment of Vosilasarm-Induced Liver Injury in Cynomolgus Monkeys

#### 1. Animal Model and Husbandry:

- Species: Cynomolgus monkey (*Macaca fascicularis*).
- Sex: Male and/or female, as appropriate for the study design.
- Age: Young adults.
- Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines, with appropriate environmental enrichment.

#### 2. Dosing and Administration:

- Test Article: **Vosilasarm** (RAD-140).
- Vehicle: An appropriate vehicle such as 0.5% methylcellulose in sterile water.

- Dose Levels: Vehicle control, low dose, mid dose, and high dose (e.g., 0.01, 0.1, 1.0 mg/kg/day).
- Route of Administration: Oral gavage.
- Dosing Schedule: Daily for a specified duration (e.g., 28 days).

### 3. Monitoring and Sample Collection:

- Clinical Observations: Daily cage-side observations for any signs of toxicity.
- Body Weight: Measured at least weekly.
- Blood Sampling: Collected at baseline (pre-dose) and at regular intervals during the study (e.g., weekly) and at termination.
- Serum Biochemistry: Analyze serum for a full panel of liver function tests, including ALT, AST, alkaline phosphatase (ALP), total bilirubin, gamma-glutamyl transferase (GGT), and total bile acids.
- Hematology: Complete blood count (CBC) and coagulation panels.

### 4. Terminal Procedures:

- Necropsy: A full necropsy should be performed on all animals at the end of the study.
- Organ Weights: Liver and other relevant organs should be weighed.
- Histopathology: Liver tissue should be collected and preserved in 10% neutral buffered formalin for histopathological examination. Sections should be stained with hematoxylin and eosin (H&E). Special stains may be used to assess for cholestasis or fibrosis if indicated.

## Visualizations Signaling Pathway



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Drug-Induced Liver Injury Associated With Alpha Bolic (RAD-140) and Alpha Elite (RAD-140 and LGD-4033) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptors as therapeutic targets in cholestatic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-talk between the Androgen Receptor and the Liver X Receptor: IMPLICATIONS FOR CHOLESTEROL HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. Vosilasarm - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Vosilasarm-Induced Liver Enzyme Elevation in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611295#vosilasarm-induced-liver-enzyme-elevation-in-animal-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)